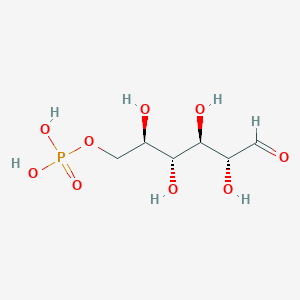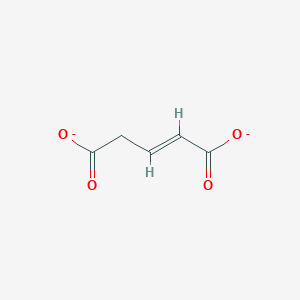
(E)-glutaconate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaconate(2-) is a pentenedioate that is the dianion obtained by the deprotonation of both the carboxy groups of glutaconic acid. It has a role as a human metabolite. It is a conjugate base of a glutaconate(1-).
Applications De Recherche Scientifique
Biochemical Pathways and Enzymatic Studies :
- Berger et al. (2008) explored the effects of ethyl-eicosapentaenoic acid (E-EPA) on brain metabolism in psychosis patients, finding alterations in glutathione availability and modulation of the glutamine/glutamate cycle (Berger et al., 2008).
- Yu et al. (2017) reported on the production of glutarate by Escherichia coli using a biosynthetic pathway involving glutaconate, providing insights into biobased production from renewable resources (Yu et al., 2017).
- Mack et al. (1994) identified the genes encoding glutaconate CoA-transferase in Acidaminococcus fermentans, which are involved in the conversion of (R)-2-hydroxyglutarate to crotonyl-CoA (Mack et al., 1994).
- Jain et al. (2000) discussed the role of vitamin E in restoring glutathione in erythrocytes of type 1 diabetic children, highlighting the interplay between different biochemical pathways (Jain et al., 2000).
Metabolic and Chemical Studies :
- Buckel et al. (2005) studied glutaconate CoA-transferase from Acidaminococcus fermentans, providing detailed insights into its specificity and catalysis (Buckel et al., 2005).
- Zander et al. (2002) examined the effects of glucagon-like peptide 1 on glycaemic control, indirectly relating to the metabolic pathways involving glutaconate (Zander et al., 2002).
- Buckel (1980) discussed the reversible dehydration of (R)-2-hydroxyglutarate to (E)-glutaconate, providing crucial understanding of enzymatic reactions in microbial fermentation (Buckel, 1980).
- Peet & Horrobin (2002) studied the effects of ethyl eicosapentaenoate on schizophrenic symptoms, indirectly linking to metabolic pathways involving glutaconate (Peet & Horrobin, 2002).
Material Science and Industrial Applications :
- Park & Zhao (2004) explored the incorporation of minerals or vitamins like gluconate into chitosan-based films, demonstrating potential applications in food science and packaging (Park & Zhao, 2004).
- Tan et al. (2017) investigated the interaction between sodium gluconate and polycarboxylate superplasticizer, which has implications in construction materials (Tan et al., 2017).
Propriétés
Formule moléculaire |
C5H4O4-2 |
|---|---|
Poids moléculaire |
128.08 g/mol |
Nom IUPAC |
(E)-pent-2-enedioate |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/p-2/b2-1+ |
Clé InChI |
XVOUMQNXTGKGMA-OWOJBTEDSA-L |
SMILES isomérique |
C(/C=C/C(=O)[O-])C(=O)[O-] |
SMILES |
C(C=CC(=O)[O-])C(=O)[O-] |
SMILES canonique |
C(C=CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
![(5-bromo-6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)methyl-[(2S)-4-methyl-2-[[(3S)-2-oxo-azacyclotridec-3-yl]carbamoyl]pentyl]phosphinic acid](/img/structure/B1239316.png)
![2-[(Z)-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B1239317.png)
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)


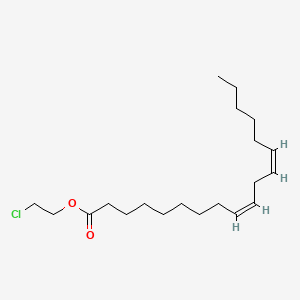
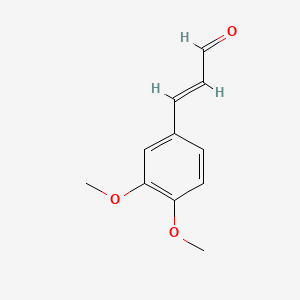

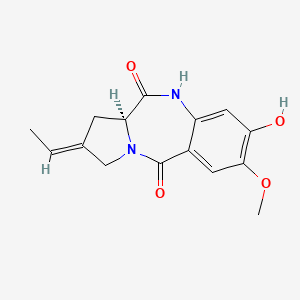
![[(3S,7S)-2-[(7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[4-[[4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1239335.png)
